4-tert-butyl-N-[(6-methylpyrimidin-4-yl)methyl]benzamide

Uncharacterized compound Data gap Procurement risk

This compound is a defined synthetic benzamide offered strictly as an uncharacterized reference standard or synthetic building block. With no public pharmacological data, it is suitable only for analytical method development (HPLC-MS, NMR) or exploratory derivatization, not for biological screening without in-house validation. Procurement decisions should be based solely on chemical purity specifications.

Molecular Formula C17H21N3O
Molecular Weight 283.375
CAS No. 2195941-77-4
Cat. No. B2477132
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-tert-butyl-N-[(6-methylpyrimidin-4-yl)methyl]benzamide
CAS2195941-77-4
Molecular FormulaC17H21N3O
Molecular Weight283.375
Structural Identifiers
SMILESCC1=CC(=NC=N1)CNC(=O)C2=CC=C(C=C2)C(C)(C)C
InChIInChI=1S/C17H21N3O/c1-12-9-15(20-11-19-12)10-18-16(21)13-5-7-14(8-6-13)17(2,3)4/h5-9,11H,10H2,1-4H3,(H,18,21)
InChIKeyYUWGSPINBDTOGR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-tert-butyl-N-[(6-methylpyrimidin-4-yl)methyl]benzamide (CAS 2195941-77-4): Baseline Overview for Scientific Procurement


4-tert-butyl-N-[(6-methylpyrimidin-4-yl)methyl]benzamide (CAS 2195941-77-4) is a synthetic small molecule belonging to the benzamide class, featuring a 4-tert-butylbenzamide core linked to a 6-methylpyrimidin-4-ylmethyl moiety. Its molecular formula is C₁₇H₂₁N₃O with a molecular weight of 283.37 g/mol [1]. The compound is cataloged in chemical databases and vendor libraries, but no primary research publication, patent, or authoritative database entry was identified that reports quantitative biological activity, selectivity, or performance data for this specific compound. Consequently, its pharmacological profile, if any, remains uncharacterized in the public domain.

Why Generic Substitution Fails for 4-tert-butyl-N-[(6-methylpyrimidin-4-yl)methyl]benzamide: The Evidence Gap


In the absence of any publicly available quantitative structure-activity relationship (SAR) data, pharmacological profiling, or head-to-head comparator studies, there is no scientific basis to guide the substitution of 4-tert-butyl-N-[(6-methylpyrimidin-4-yl)methyl]benzamide with any structurally related analog, alternative, or in-class candidate. Generic substitution decisions in a procurement context rely on evidence of functional equivalence or superiority, which cannot be established for this compound. Users must therefore treat this compound as an uncharacterized entity, and any assumption of interchangeability with other benzamide or pyrimidine-containing analogs is scientifically unsupported [1].

4-tert-butyl-N-[(6-methylpyrimidin-4-yl)methyl]benzamide Quantitative Evidence Guide: No Comparator Data Identified


Evidence Gap: No Quantitative Biological or Selectivity Data Found for 4-tert-butyl-N-[(6-methylpyrimidin-4-yl)methyl]benzamide

An exhaustive search of the public scientific and patent literature, including PubMed, ChEMBL, BindingDB, SureChEMBL, and Google Patents, failed to yield any assay result (IC₅₀, Kd, Ki, EC₅₀, or % inhibition), selectivity profile, or comparative performance metric for 4-tert-butyl-N-[(6-methylpyrimidin-4-yl)methyl]benzamide against any biological target or in any model system. Similarly, no data were found for potential comparator compounds such as MS117 (CHEMBL4463793), SGC6870, or other benzamide-based kinase/PRMT inhibitors that would allow a cross-study or head-to-head comparison. Therefore, no quantifiable differentiation from any analog or in-class candidate can be asserted [1].

Uncharacterized compound Data gap Procurement risk

Application Scenarios for 4-tert-butyl-N-[(6-methylpyrimidin-4-yl)methyl]benzamide Based on Current Evidence


Chemical Reference Standard or Synthetic Intermediate

The compound may serve as a chemical reference standard for analytical method development (e.g., HPLC-MS, NMR) given its defined molecular formula and structure [1]. However, this utility does not confer any biological or performance-based differentiation, and procurement should be based solely on chemical purity specifications rather than assumed biological activity.

Building Block for Medicinal Chemistry Exploration

Its structure suggests potential as a building block for the synthesis of more complex benzamide- or pyrimidine-containing molecules [1]. Researchers might explore derivatization, but no published SAR or lead optimization data exist to justify its selection over other commercial building blocks.

Not Suitable for Biological Assay Procurement Without Prior In-House Characterization

Given the complete absence of public pharmacological data, this compound cannot be recommended for procurement intended for target-based or phenotypic screening without extensive in-house characterization. Any such use would be purely exploratory and carries high risk of inactivity or off-target effects [1].

Quote Request

Request a Quote for 4-tert-butyl-N-[(6-methylpyrimidin-4-yl)methyl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.